molecular formula C7H19N3 B1598573 N1-Isopropyldiethylenetriamine CAS No. 207399-20-0

N1-Isopropyldiethylenetriamine

Cat. No.: B1598573
CAS No.: 207399-20-0
M. Wt: 145.25 g/mol
InChI Key: BTQYXSSZVKPNLP-UHFFFAOYSA-N
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Description

N1-Isopropyldiethylenetriamine is a polyamine compound with the molecular formula C7H19N3. It is an important organic building block used in organic synthesis. The compound is characterized by its three amine groups, which make it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Isopropyldiethylenetriamine can be synthesized through the reaction of diethylenetriamine with isopropyl halides under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and requires heating to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethylenetriamine is reacted with isopropyl halides. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: N1-Isopropyldiethylenetriamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N1-Isopropyldiethylenetriamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Isopropyldiethylenetriamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of stable complexes with metal ions, which are crucial in catalysis and other chemical processes. The compound can also act as a nucleophile, participating in substitution reactions that modify the structure and function of target molecules .

Comparison with Similar Compounds

  • N,N-Dimethyldipropylenetriamine
  • Tris(2-aminoethyl)amine
  • 3-(Dimethylamino)-1-propylamine

Comparison: N1-Isopropyldiethylenetriamine is unique due to its specific arrangement of amine groups, which provides distinct reactivity and binding properties compared to similar compounds. For instance, while N,N-Dimethyldipropylenetriamine also contains multiple amine groups, the presence of the isopropyl group in this compound imparts different steric and electronic effects, influencing its behavior in chemical reactions .

Properties

IUPAC Name

N'-[2-(propan-2-ylamino)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3/c1-7(2)10-6-5-9-4-3-8/h7,9-10H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQYXSSZVKPNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392572
Record name N1-Isopropyldiethylenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207399-20-0
Record name N1-(2-Aminoethyl)-N2-(1-methylethyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207399-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Isopropyldiethylenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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